N-(4-(3,7-Bis(tert-butyl)-(4H)-1,2-diazepin-5-yl)phenyl)dibenzylamine
Description
Properties
CAS No. |
75042-16-9 |
|---|---|
Molecular Formula |
C33H39N3 |
Molecular Weight |
477.7 g/mol |
IUPAC Name |
N,N-dibenzyl-4-(3,7-ditert-butyl-4H-diazepin-5-yl)aniline |
InChI |
InChI=1S/C33H39N3/c1-32(2,3)30-21-28(22-31(35-34-30)33(4,5)6)27-17-19-29(20-18-27)36(23-25-13-9-7-10-14-25)24-26-15-11-8-12-16-26/h7-21H,22-24H2,1-6H3 |
InChI Key |
SOLJWCBXDDWHBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C(C1)C2=CC=C(C=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1,2-Diazepine Core
The 1,2-diazepine ring is a seven-membered heterocycle containing two nitrogen atoms. The synthesis of this ring system with tert-butyl groups at positions 3 and 7 generally involves:
- Starting from appropriate hydrazine derivatives or diazine precursors.
- Introduction of tert-butyl groups via alkylation or substitution reactions using tert-butyl halides or related reagents.
- Cyclization under controlled conditions to form the diazepine ring.
This step requires careful control of reaction conditions to ensure regioselectivity and to avoid side reactions.
Functionalization of the Phenyl Ring
The phenyl ring bearing the diazepine substituent is functionalized at the para position to introduce the dibenzylamine group. This is commonly achieved by:
- Nucleophilic aromatic substitution or palladium-catalyzed amination reactions.
- Use of dibenzylamine or its derivatives as nucleophiles.
- Employing coupling agents or catalysts such as Buchwald-Hartwig amination protocols to facilitate the C-N bond formation.
Coupling to Form N-(4-(3,7-Bis(tert-butyl)-(4H)-1,2-diazepin-5-yl)phenyl)dibenzylamine
The final coupling step involves:
- Reaction of the functionalized phenyl-diazepine intermediate with dibenzylamine.
- Use of coupling reagents or catalysts to promote amination.
- Purification by chromatographic techniques to isolate the target compound.
Representative Synthetic Route (Hypothetical Based on Analogous Compounds)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Diazepine ring formation | Hydrazine derivative, tert-butyl halide, base, cyclization | Formation of 3,7-bis(tert-butyl)-1,2-diazepine core |
| 2 | Phenyl ring functionalization | Halogenated phenyl-diazepine, Pd catalyst, dibenzylamine, base | Introduction of dibenzylamine at para position |
| 3 | Purification | Chromatography (HPLC or column) | Pure this compound |
Analytical and Purification Techniques
- Reverse phase high-performance liquid chromatography (RP-HPLC) is used for analysis and purification, employing mobile phases such as acetonitrile, water, and phosphoric acid or formic acid for MS compatibility.
- The compound’s purity and identity are confirmed by spectroscopic methods (NMR, MS) and chromatographic retention times.
Research Findings and Notes
- The compound is reported with CAS number 75042-16-9 and has been characterized with molecular descriptors such as InChI and SMILES strings for computational studies.
- While direct synthetic procedures specific to this compound are limited in open literature, analogous synthetic routes for related diazepine derivatives involve amide coupling, Boc protection/deprotection, and nucleophilic substitution steps as seen in HIV-1 capsid inhibitor syntheses.
- The use of coupling reagents like PyBop, HATU, and bases such as DIEA in dichloromethane or DMF solvents is common in related amine coupling reactions.
- Protection and deprotection strategies (e.g., Boc group removal) are often employed to control reactivity during multi-step synthesis.
Summary Table of Key Reagents and Conditions
| Synthetic Step | Reagents/Conditions | Purpose |
|---|---|---|
| Diazepine ring formation | Hydrazine derivatives, tert-butyl halides, base, heat | Construct 1,2-diazepine core with tert-butyl groups |
| Amination of phenyl ring | Pd catalyst, dibenzylamine, base, solvent (e.g., DMF) | Introduce dibenzylamine substituent via C-N bond formation |
| Protection/deprotection | Boc anhydride, trifluoroacetic acid (TFA) | Protect amine groups during synthesis |
| Coupling reagents | PyBop, HATU, DIEA | Facilitate amide or amine bond formation |
| Purification | RP-HPLC with acetonitrile/water/formic acid | Isolate and purify final compound |
Chemical Reactions Analysis
Types of Reactions
N-(4-(3,7-Bis(tert-butyl)-(4H)-1,2-diazepin-5-yl)phenyl)dibenzylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, and thiols in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-(3,7-Bis(tert-butyl)-(4H)-1,2-diazepin-5-yl)phenyl)dibenzylamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(4-(3,7-Bis(tert-butyl)-(4H)-1,2-diazepin-5-yl)phenyl)dibenzylamine involves its interaction with specific molecular targets and pathways. The compound’s diazepine ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
N-Methyl-tert-butylamine (C₅H₁₃N)
- Structure : A simple amine with a tert-butyl group and a methyl substituent.
- Properties : Lower molecular weight (87.16 g/mol) and simpler structure compared to the target compound. It lacks aromaticity and the diazepine ring, limiting its electronic versatility. Physical properties include a boiling point of 67–69°C and density of 0.7270 g/cm³ .
- Applications : Primarily used as a reagent in organic synthesis rather than in materials science.
Benzathine Benzylpenicillin
- Structure : Contains a dibenzylethylenediamine moiety complexed with benzylpenicillin.
- Properties : The dibenzylamine group here acts as a counterion to enhance stability and solubility in pharmaceutical formulations. Unlike the target compound, it lacks tert-butyl groups and heterocyclic cores, focusing instead on antimicrobial activity .
tert-Butyl Carbamate Derivatives Structure: Examples include tert-butyl N-[4-(3-{[6-(hydroxycarbamoyl)hexyl]carbamoyl}-1,2-oxazol-5-yl)phenyl]carbamate, which shares tert-butyl and aromatic phenyl motifs. Properties: These compounds often serve as intermediates in drug synthesis.
Electrochemical and Functional Comparisons
- Key Findings :
- The target compound’s diazepine core and dibenzylamine group may enhance π-electron delocalization compared to simpler amines like N-methyl-tert-butylamine. However, its electron-donating capacity is likely inferior to benzene-fused bis(tetrathiafulvalene) derivatives, which exhibit strong redox activity .
- tert-Butyl groups in the target compound and carbamate derivatives improve solubility but may hinder intermolecular interactions critical for conductivity.
Limitations and Contradictions
- Data Gaps : Direct electrochemical data (e.g., cyclic voltammetry) for the target compound are absent in the provided evidence, requiring extrapolation from structurally related systems.
- Functional Trade-offs : While tert-butyl groups enhance stability, they may reduce reactivity in charge-transfer applications compared to less hindered analogues.
Biological Activity
N-(4-(3,7-Bis(tert-butyl)-(4H)-1,2-diazepin-5-yl)phenyl)dibenzylamine (CAS Number: 75042-16-9) is a compound with significant potential in various biological applications. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula: C33H39N3
- Molecular Weight: 477.697 g/mol
- LogP: 8.52 (indicating high lipophilicity)
- InChI Key: SOLJWCBXDDWHBS-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly its potential as a therapeutic agent. The compound's structure suggests it may interact with biological targets relevant to neuropharmacology and cancer research.
Neuropharmacological Potential
Research indicates that compounds similar to this compound may exhibit acetylcholinesterase (AChE) inhibitory activity, which is crucial in the treatment of Alzheimer's disease. A study on related compounds demonstrated promising AChE inhibition with IC50 values as low as 2.7 µM . This suggests that this compound could be developed further for similar applications.
Synthesis and Analytical Methods
This compound can be synthesized through a multi-step process involving diazepine formation and subsequent coupling reactions. Analytical methods such as High Performance Liquid Chromatography (HPLC) have been used for its separation and characterization .
HPLC Methodology
The reverse-phase HPLC method utilizes a mobile phase comprising acetonitrile and water with phosphoric acid for effective separation. For mass spectrometry applications, formic acid is recommended instead of phosphoric acid .
Case Studies and Research Findings
While specific case studies on this compound are scarce, the following points summarize relevant findings from related research:
Q & A
Q. What synthetic strategies are recommended for the preparation of N-(4-(3,7-Bis(tert-butyl)-(4H)-1,2-diazepin-5-yl)phenyl)dibenzylamine, and how can purity be maximized?
- Methodological Answer : A two-step approach is often employed: (i) Formation of the 3,7-bis(tert-butyl)-4H-1,2-diazepine core via cyclization under anhydrous conditions, using tert-butyl groups to stabilize intermediates . (ii) Coupling the diazepine moiety to the dibenzylamine-functionalized phenyl ring via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Silica gel chromatography (gradient elution with hexane/ethyl acetate) is critical for achieving >95% purity, as demonstrated for structurally related tert-butyl-containing heterocycles .
- Key Consideration : Monitor reaction progress by TLC and confirm final purity via HPLC (C18 column, acetonitrile/water mobile phase), referencing retention time consistency .
Q. Which analytical techniques are essential for validating the structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm tert-butyl signals (δ ~1.3 ppm for protons, ~29 ppm for carbons) and aromatic proton coupling patterns in the diazepine and dibenzylamine groups .
- HRMS : High-resolution mass spectrometry to verify molecular ion ([M+H]⁺) and isotopic patterns.
- HPLC : Reverse-phase chromatography (e.g., 90:10 acetonitrile/water) to assess purity (>98% required for biological assays) .
- GC/MS : Optional for detecting volatile byproducts (e.g., residual solvents or degradation products) .
Q. How should researchers handle and store this compound to minimize degradation?
- Methodological Answer :
- Store under inert atmosphere (argon) at –20°C in amber vials to prevent oxidation of the diazepine ring.
- Avoid prolonged exposure to light or moisture, as tert-butyl groups may undergo hydrolysis under acidic/alkaline conditions .
- Conduct stability tests via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced Research Questions
Q. How do the tert-butyl groups on the diazepine ring influence the compound’s electronic and steric properties?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. Tert-butyl groups increase steric bulk, potentially shielding the diazepine nitrogen lone pairs and reducing nucleophilic reactivity .
- Experimental Validation : Compare reaction kinetics with non-tert-butyl analogs (e.g., methyl-substituted derivatives) in nucleophilic substitution assays.
- X-ray Crystallography : Resolve crystal structures to quantify steric effects (e.g., dihedral angles between the diazepine ring and phenyl group) .
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Source Analysis : Cross-validate purity data (e.g., HPLC traces) from conflicting studies; impurities <2% can significantly alter activity .
- Assay Conditions : Compare solvent systems (e.g., DMSO vs. ethanol), as tert-butyl groups may exhibit solvent-dependent aggregation .
- Dose-Response Curves : Ensure linearity across concentrations (e.g., 1 nM–10 µM) to rule out non-specific effects at high doses.
Q. How can the dibenzylamine moiety be modified to enhance target binding affinity without compromising stability?
- Methodological Answer :
- SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) substituents on the benzyl rings.
- Protease Stability Assays : Incubate analogs in human liver microsomes (HLMs) to assess metabolic stability; tert-butyl groups may slow CYP450-mediated degradation .
- Binding Kinetics : Use SPR (surface plasmon resonance) to measure on/off rates for modified analogs vs. the parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
